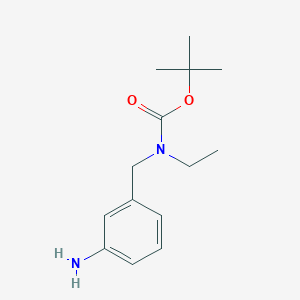

Tert-butyl 3-aminobenzyl(ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-aminobenzyl(ethyl)carbamate” is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-aminobenzyl(ethyl)carbamate” consists of a carbamate group (CO2) linked to a tert-butyl group and a 3-aminobenzyl group . The InChI code for this compound is 1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-7-6-8-12(15)9-11/h6-9H,5,10,15H2,1-4H3 .Physical And Chemical Properties Analysis

“Tert-butyl 3-aminobenzyl(ethyl)carbamate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 250.34 and a molecular formula of C14H22N2O2 .Scientific Research Applications

Biodegradation and Environmental Fate

Studies on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) offer insights into the biodegradation and environmental fate of ether oxygenates, which are structurally related to Tert-butyl 3-aminobenzyl(ethyl)carbamate. These compounds, used as gasoline additives, have been the subject of extensive research due to their presence in soil and groundwater. Microorganisms capable of degrading ETBE and MTBE have been identified, with aerobic biodegradation pathways involving the initial hydroxylation of the ethoxy or methoxy carbon. Such studies highlight the microbial capacity to metabolize complex organic compounds and suggest potential bioremediation strategies for related contaminants (Thornton et al., 2020); (Schmidt et al., 2004).

Chemical Toxicity and Safety

Research on ethyl carbamate (urethane), another structurally related compound, has explored its occurrence in foods and beverages, mechanisms of formation, and strategies for content reduction. Ethyl carbamate is recognized for its genotoxic and carcinogenic properties, prompting investigations into its formation from fermentation processes and potential health risks. Understanding the chemical mechanisms underlying ethyl carbamate formation and identifying methods to minimize its levels in consumable products are critical for food safety and public health (Weber & Sharypov, 2009); (Yong & Deng, 2012).

Applications in Bioseparation Processes

Three-phase partitioning (TPP) is a non-chromatographic bioseparation technology that has been applied to the extraction, separation, and purification of bioactive molecules. While the specific application of Tert-butyl 3-aminobenzyl(ethyl)carbamate in TPP is not directly documented, the technique itself offers a versatile platform for processing various compounds, including those with complex structures. TPP involves the use of tert-butanol, among other components, to achieve effective separation, highlighting the relevance of butyl groups in bioseparation processes. This method demonstrates the potential for innovative separation techniques in the purification of complex organic compounds (Yan et al., 2018).

properties

IUPAC Name |

tert-butyl N-[(3-aminophenyl)methyl]-N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-7-6-8-12(15)9-11/h6-9H,5,10,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOXZCDQZZNIJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201156929 |

Source

|

| Record name | Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167756-91-4 |

Source

|

| Record name | Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167756-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)